molecular formula C10H12N2O B13731814 5-Phenyltetrahydropyrimidin-2(1H)-one CAS No. 343332-27-4

5-Phenyltetrahydropyrimidin-2(1H)-one

Cat. No.: B13731814
CAS No.: 343332-27-4
M. Wt: 176.21 g/mol
InChI Key: BWENXQFVCQHWHP-UHFFFAOYSA-N
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Description

5-Phenyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids. The presence of a phenyl group at the 5-position and a tetrahydropyrimidinone core makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aldehyde with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-Phenyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the tetrahydro structure and has different chemical properties.

    5-Methylpyrimidin-2(1H)-one: Contains a methyl group instead of a phenyl group, leading to different reactivity.

    Tetrahydropyrimidin-2(1H)-one: Lacks the phenyl group, affecting its biological activity.

Uniqueness

5-Phenyltetrahydropyrimidin-2(1H)-one is unique due to the presence of both the phenyl group and the tetrahydropyrimidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

343332-27-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenyl-1,3-diazinan-2-one

InChI

InChI=1S/C10H12N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13)

InChI Key

BWENXQFVCQHWHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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